O-(5-Bromo-3-pyridyl)hydroxylamine
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Overview
Description
O-(5-Bromo-3-pyridyl)hydroxylamine is a chemical compound with the molecular formula C5H5BrN2O It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(5-Bromo-3-pyridyl)hydroxylamine typically involves the bromination of pyridine derivatives followed by the introduction of the hydroxylamine group. One common method involves the reaction of 5-bromo-3-pyridinecarboxylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
O-(5-Bromo-3-pyridyl)hydroxylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, are often employed.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
O-(5-Bromo-3-pyridyl)hydroxylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of O-(5-Bromo-3-pyridyl)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-pyridylamine: Similar structure but lacks the hydroxylamine group.
3-Pyridylhydroxylamine: Similar structure but lacks the bromine atom.
5-Bromo-2-pyridylhydroxylamine: Similar structure but with the bromine atom at a different position.
Uniqueness
O-(5-Bromo-3-pyridyl)hydroxylamine is unique due to the presence of both the bromine atom and the hydroxylamine group, which confer distinct reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C5H5BrN2O |
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Molecular Weight |
189.01 g/mol |
IUPAC Name |
O-(5-bromopyridin-3-yl)hydroxylamine |
InChI |
InChI=1S/C5H5BrN2O/c6-4-1-5(9-7)3-8-2-4/h1-3H,7H2 |
InChI Key |
STUIGOZIAMSKJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)ON |
Origin of Product |
United States |
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